7-tert-Butyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-Butyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-tert-Butyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings .
Scientific Research Applications
7-tert-Butyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of certain enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-tert-Butyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids that are critical for cellular function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer research.
Uniqueness
7-tert-Butyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
7-tert-butyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H16N4/c1-9(2,3)7-4-5-10-8-11-6-12-13(7)8/h6-7H,4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
ADNKOECGOVAKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCNC2=NC=NN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.